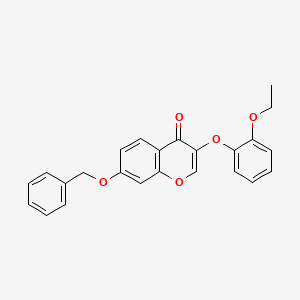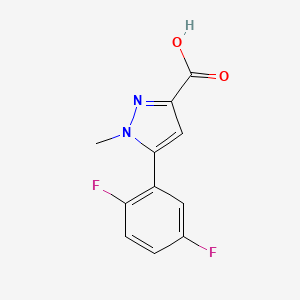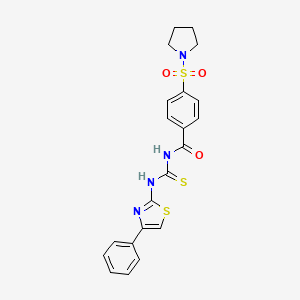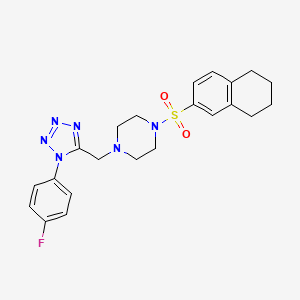
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a complex organic compound characterized by its tetrazole, fluorophenyl, and sulfonyl groups. The presence of these functional groups imbues the compound with unique chemical properties, making it useful in various scientific research applications. This article aims to delve into the synthesis, reactions, applications, mechanism of action, and comparative analysis of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One potential route starts with the preparation of the 4-fluorophenyl tetrazole moiety through the cyclization of 4-fluorobenzyl azide with sodium azide under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with a piperazine derivative containing a sulfonyl group tethered to tetrahydronaphthalene. Reactions are carried out under controlled temperatures, and the use of catalysts or solvents like acetonitrile or dimethyl sulfoxide can enhance the reaction yields.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of each reaction step to ensure safety, cost-effectiveness, and high yield. Techniques like continuous flow reactors, microwave-assisted synthesis, and automation of reaction steps may be employed. Ensuring the purity of intermediates and final product through purification techniques such as recrystallization, column chromatography, and HPLC (High Performance Liquid Chromatography) is also paramount.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group can undergo oxidative cleavage.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions, potentially affecting the tetrazole ring.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles for substitution reactions. Reaction conditions are finely tuned to avoid decomposing the sensitive tetrazole ring.
Major Products
Major products formed from these reactions include various derivatives where functional groups have been transformed, offering insight into the compound's stability and reactivity under different chemical environments.
Wissenschaftliche Forschungsanwendungen
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is utilized in diverse fields:
Chemistry: : It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Its structural features make it a candidate for studying enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: : Research has explored its potential as a pharmacophore in drug development, targeting conditions such as inflammation, cancer, and neurodegenerative diseases.
Industry: : Due to its unique structural features, it may find use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets, including enzymes and receptors. The tetrazole ring, known for mimicking carboxylate groups, allows the compound to bind to enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target molecules. Pathways involved include inhibition of specific enzymes in metabolic pathways, disruption of protein-protein interactions, and modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole: : Lacks the sulfonyl-piperazine moiety, offering different reactivity and application profile.
4-(5-tetrazolylmethyl)piperazine-1-sulfonyl chloride: : Similar backbone but different substituents, affecting its chemical behavior.
Tetrahydronaphthalene derivatives: : Share the tetrahydronaphthalene core but differ in functional groups, leading to varied applications.
Highlighting Uniqueness
There you have it—a comprehensive dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine. Fascinating stuff, right?
Eigenschaften
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-19-6-8-20(9-7-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)32(30,31)21-10-5-17-3-1-2-4-18(17)15-21/h5-10,15H,1-4,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWVHXIUFXBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
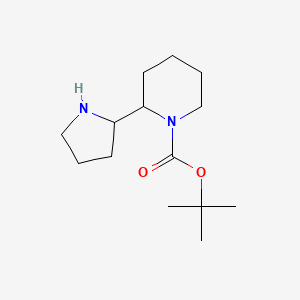
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2460949.png)
![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)
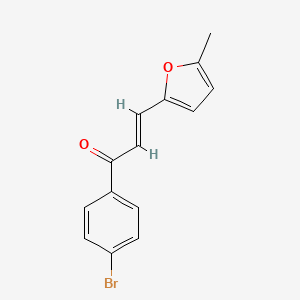
![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460954.png)
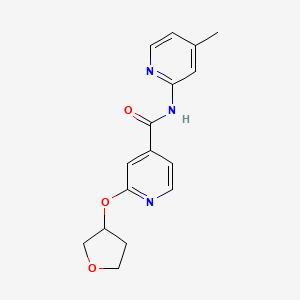
![(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/new.no-structure.jpg)
![N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2460960.png)
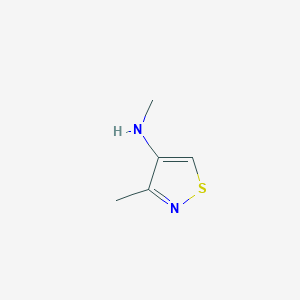
![N-(furan-2-ylmethyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2460963.png)

